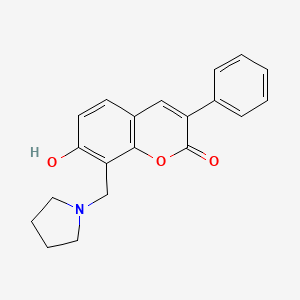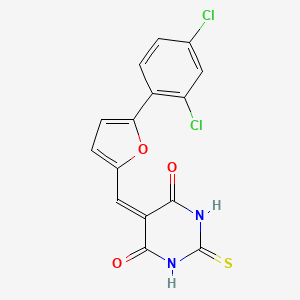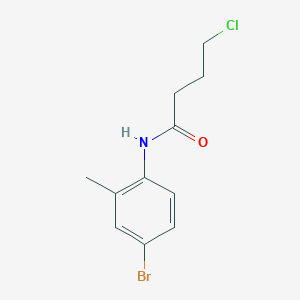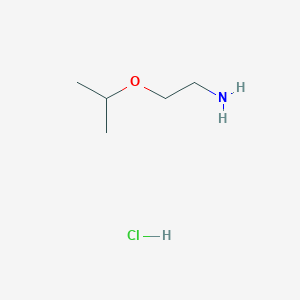![molecular formula C14H15N3O2S2 B2886712 (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione CAS No. 477845-65-1](/img/structure/B2886712.png)
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione is a complex organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This particular compound is characterized by its unique structure, which includes a thieno[3,2-c]thiazin ring system and a methyl group attached to the aniline nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylaniline with a thieno[3,2-c]thiazin derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-N-methylaniline: Similar in structure but contains a nitro group instead of the thieno[3,2-c]thiazin ring.
N-methyl-4-aminobenzaldehyde: Contains an aldehyde group instead of the thiazin ring.
Uniqueness
The uniqueness of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione lies in its thieno[3,2-c]thiazin ring system, which imparts distinct chemical and biological properties compared to other aniline derivatives .
Eigenschaften
IUPAC Name |
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10-3-5-11(6-4-10)15-16-12-9-21(18,19)17(2)13-7-8-20-14(12)13/h3-8,15H,9H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTLHIHBOZOGFC-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
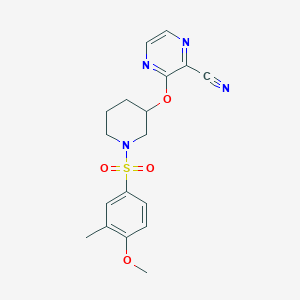
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)
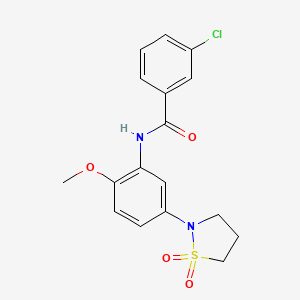
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)
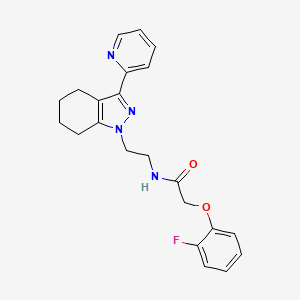
![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)
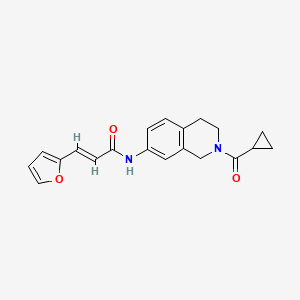
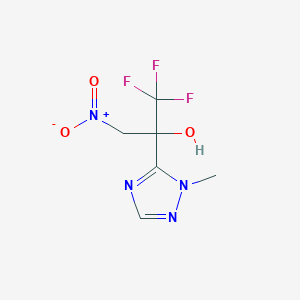
![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)
